molecular formula C10H6ClN3O3 B14760674 Pyridazine, 3-chloro-6-(3-nitrophenoxy)- CAS No. 1490-55-7

Pyridazine, 3-chloro-6-(3-nitrophenoxy)-

Cat. No.: B14760674
CAS No.: 1490-55-7
M. Wt: 251.62 g/mol
InChI Key: KWZUJKBPPYCPIV-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-nitrophenoxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at the 3-position and a 3-nitrophenoxy group at the 6-position. The synthesis of such compounds typically involves nucleophilic substitution reactions using 3,6-dichloropyridazine as a starting material. For instance, 3-chloro-6-(3-chlorophenoxy)pyridazine (CAS 112748-84-2) is synthesized with a 58.4% yield via substitution of 3,6-dichloropyridazine with 3-chlorophenol under reflux conditions . Similarly, the introduction of the 3-nitrophenoxy group would follow analogous methodologies, leveraging the reactivity of the 6-chloro position in pyridazine .

Properties

CAS No.

1490-55-7

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

3-chloro-6-(3-nitrophenoxy)pyridazine

InChI

InChI=1S/C10H6ClN3O3/c11-9-4-5-10(13-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H

InChI Key

KWZUJKBPPYCPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, 3-chloro-6-(3-nitrophenoxy)- typically involves the reaction of 3-chloropyridazine with 3-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3-chloro-6-(3-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the phenoxy group.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of pyridazine, 3-chloro-6-(3-nitrophenoxy)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with biological macromolecules, influencing their function. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Analgesic and Anti-Inflammatory Activity
  • 3-Chloro-6-(4-methylphenyl)pyridazine demonstrated analgesic and anti-inflammatory effects comparable to standard drugs like diclofenac, acting via peripheral and central mechanisms .
Anticancer Activity
  • Binuclear Nickel(II) Complexes with 3-chloro-6-(salicylidenehydrazinyl)pyridazine ligands showed IC50 values of 2.4–10.47 μM against MDA-MB-231 breast cancer cells, outperforming cisplatin . The nitro group in 3-nitrophenoxy may similarly enhance metal chelation and DNA interaction.
Antiviral Activity
  • R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) exhibited antiviral activity against rhinoviruses, attributed to its piperazinyl substitution . Nitrophenoxy derivatives may lack this specificity but could target other viral enzymes.

Structural and Electronic Comparisons

  • Nitro vs. This could impact metabolic stability and interaction with biological targets .
  • Piperazine vs. Phenoxy Groups: Piperazine substitutions (e.g., ) enhance solubility and bioavailability, whereas phenoxy groups may improve lipophilicity and blood-brain barrier penetration .

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